molecular formula C19H15N3O6 B11705839 N'-[(1E)-1-(6-methoxy-2-oxo-2H-chromen-3-yl)ethylidene]-4-nitrobenzohydrazide

N'-[(1E)-1-(6-methoxy-2-oxo-2H-chromen-3-yl)ethylidene]-4-nitrobenzohydrazide

Cat. No.: B11705839
M. Wt: 381.3 g/mol
InChI Key: LQGWENFBLYUUJF-RGVLZGJSSA-N
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Description

N’-[(1E)-1-(6-methoxy-2-oxo-2H-chromen-3-yl)ethylidene]-4-nitrobenzohydrazide is a complex organic compound that belongs to the class of hydrazides. It features a chromen-2-one (coumarin) core, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(6-methoxy-2-oxo-2H-chromen-3-yl)ethylidene]-4-nitrobenzohydrazide typically involves the condensation reaction between 6-methoxy-2-oxo-2H-chromene-3-carbaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(6-methoxy-2-oxo-2H-chromen-3-yl)ethylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(1E)-1-(6-methoxy-2-oxo-2H-chromen-3-yl)ethylidene]-4-nitrobenzohydrazide has several applications in scientific research:

    Medicinal Chemistry: The compound’s chromen-2-one core is known for its potential anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its use in drug development.

    Biological Studies: It is used in studies related to enzyme inhibition and interaction with biological macromolecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and photonic materials.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(6-methoxy-2-oxo-2H-chromen-3-yl)ethylidene]-4-nitrobenzohydrazide involves its interaction with various molecular targets. The chromen-2-one core can intercalate with DNA, inhibiting the replication process. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(6-Bromo-2-oxo-2H-chromen-3-yl)ethylidene]isonicotinohydrazide
  • N’-[(1E)-1-(6-Chloro-2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide

Uniqueness

N’-[(1E)-1-(6-methoxy-2-oxo-2H-chromen-3-yl)ethylidene]-4-nitrobenzohydrazide is unique due to the presence of the methoxy group at the 6-position of the chromen-2-one core and the nitro group on the benzohydrazide moiety. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H15N3O6

Molecular Weight

381.3 g/mol

IUPAC Name

N-[(E)-1-(6-methoxy-2-oxochromen-3-yl)ethylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C19H15N3O6/c1-11(20-21-18(23)12-3-5-14(6-4-12)22(25)26)16-10-13-9-15(27-2)7-8-17(13)28-19(16)24/h3-10H,1-2H3,(H,21,23)/b20-11+

InChI Key

LQGWENFBLYUUJF-RGVLZGJSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C2=CC3=C(C=CC(=C3)OC)OC2=O

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC3=C(C=CC(=C3)OC)OC2=O

Origin of Product

United States

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